1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
Overview
Description
1-[(tert-Butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indole derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of medicinal chemistry and organic synthesis due to its stability and reactivity.
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the protection of the amine group on the indole ring with a Boc group. This can be achieved through the reaction of the indole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, sodium hydroxide, and TFA. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine through nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the Boc group is facilitated by protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated . This process is crucial in multi-step organic synthesis to prevent unwanted side reactions.
Comparison with Similar Compounds
Similar compounds to 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid include:
1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Another Boc-protected amino acid used in peptide synthesis.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: A Boc-protected cyclopropane derivative used in organic synthesis.
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: A Boc-protected azetidine derivative used in the synthesis of complex molecules.
The uniqueness of this compound lies in its indole structure, which imparts specific reactivity and stability, making it particularly useful in the synthesis of indole-based pharmaceuticals and biologically active compounds.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBVPXJSMQGQLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339007-88-4 | |
Record name | 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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